molecular formula C6HBr2ClFI B13093299 3-Chloro-2,4-dibromo-6-fluoroiodobenzene CAS No. 1000573-51-2

3-Chloro-2,4-dibromo-6-fluoroiodobenzene

Cat. No.: B13093299
CAS No.: 1000573-51-2
M. Wt: 414.23 g/mol
InChI Key: MLAWQSGYGJZQIP-UHFFFAOYSA-N
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Description

Significance of Highly Halogenated Aromatic Scaffolds in Modern Organic Chemistry

Highly halogenated aromatic scaffolds are of considerable importance in modern organic chemistry for several reasons. They serve as versatile building blocks in the synthesis of more complex molecules. embibe.comallen.in The presence of multiple halogen atoms provides several reactive sites for cross-coupling reactions (such as Suzuki, Sonogashira, and Heck couplings), allowing for the construction of intricate carbon-carbon and carbon-heteroatom bonds. wikipedia.org This makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. embibe.combyjus.comquora.comquora.com For instance, the introduction of halogen atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates.

Furthermore, the electronic properties of the benzene (B151609) ring are heavily modified by halogen substitution. The high electronegativity of halogens withdraws electron density from the aromatic ring, a phenomenon known as the inductive effect (-I effect). This deactivation of the ring towards electrophilic substitution is a key feature of their chemistry. tiwariacademy.com This property is exploited in the design of materials with specific electronic characteristics, such as organic semiconductors and liquid crystals.

The Unique Regiochemical and Stereochemical Challenges of Polysubstituted Haloarenes

For a compound like 3-Chloro-2,4-dibromo-6-fluoroiodobenzene, the synthesis would require a carefully planned sequence of halogenation and other functional group manipulations to achieve the desired arrangement of five different substituents on the benzene ring. The order of introduction of the halogens is critical to exploit their directing effects correctly. libretexts.org Over-halogenation and the formation of isomeric byproducts are common challenges that need to be overcome through precise control of reaction conditions. numberanalytics.com

From a stereochemical perspective, while the benzene ring itself is planar, the presence of multiple bulky halogen atoms can lead to steric hindrance, influencing the reactivity of adjacent functional groups and potentially leading to atropisomerism in certain derivatives.

Overview of the Current Research Landscape for Multi-Halogenated Aromatic Systems

The current research landscape for multi-halogenated aromatic systems is vibrant and expanding. A significant area of focus is the development of novel synthetic methodologies for their selective and efficient preparation. researchgate.netpsu.edu This includes the exploration of new catalysts and reagents for regioselective halogenation. researchgate.net There is also a growing interest in the application of these compounds in materials science. For example, polyhalogenated benzenes are being investigated for their potential use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and as flame retardants.

In medicinal chemistry, the strategic incorporation of multiple halogens into bioactive molecules continues to be a key strategy for modulating their properties, including metabolic stability, binding affinity, and bioavailability. embibe.com Furthermore, the unique properties of the carbon-halogen bond are being exploited in the design of new catalysts and in supramolecular chemistry. The ability of halogens to participate in halogen bonding, a type of non-covalent interaction, is a particularly active area of research.

While specific research on this compound is not widely documented in publicly available literature, its structure represents a model compound that embodies the synthetic challenges and potential utility of highly substituted polyhalogenated aromatic systems.

Properties of this compound

Detailed experimental data for this compound is scarce in the literature. However, its basic properties can be identified, and others can be estimated based on the properties of similar polyhalogenated benzene compounds.

PropertyValue
Molecular FormulaC6HBr2ClFI
Molecular Weight414.24 g/mol
AppearanceExpected to be a solid at room temperature
Melting PointData not available
Boiling PointData not available
DensityData not available
SolubilityExpected to be insoluble in water and soluble in organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1000573-51-2

Molecular Formula

C6HBr2ClFI

Molecular Weight

414.23 g/mol

IUPAC Name

1,3-dibromo-2-chloro-5-fluoro-4-iodobenzene

InChI

InChI=1S/C6HBr2ClFI/c7-2-1-3(10)6(11)4(8)5(2)9/h1H

InChI Key

MLAWQSGYGJZQIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)I)F

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 2,4 Dibromo 6 Fluoroiodobenzene and Analogous Polyhalogenated Arenes

Direct Aromatic Halogenation Strategies for Complex Substitution Patterns

Direct methods aim to introduce multiple halogen atoms onto an aromatic ring in a controlled manner, often relying on the inherent electronic and steric properties of the substrate or the use of advanced catalytic systems to achieve regioselectivity.

Electrophilic Aromatic Substitution Approaches for Multiple Halogen Introduction

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the halogenation of benzene (B151609) and its derivatives. wikipedia.orgnumberanalytics.com In this process, a potent electrophile, typically a halogen cation (X⁺) or a polarized halogen molecule, attacks the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org The generation of this electrophile is often facilitated by a Lewis acid catalyst, such as iron(III) halides (FeX₃) or aluminum halides (AlX₃), which polarizes the dihalogen bond. numberanalytics.combyjus.comlibretexts.org

The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex, where the aromaticity of the ring is temporarily disrupted. numberanalytics.comijrar.org Aromaticity is restored by the loss of a proton, resulting in the substitution of a hydrogen atom with a halogen. masterorganicchemistry.combyjus.com

However, achieving complex substitution patterns like that of 3-chloro-2,4-dibromo-6-fluoroiodobenzene through direct EAS is challenging. The regioselectivity is governed by the directing effects of the substituents already present on the ring. wikipedia.orgijrar.orgnumberanalytics.com Halogens are deactivating yet ortho-, para-directing groups. ijrar.org This means that while they slow down the rate of subsequent substitutions, they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. Synthesizing a molecule with a specific, non-symmetrical pattern of five different halogens via sequential EAS would require careful navigation of these directing effects, which can often lead to mixtures of isomers.

Table 1: Key Aspects of Electrophilic Aromatic Halogenation

Feature Description
Reaction Type Electrophilic Aromatic Substitution (SₑAr). wikipedia.org
Electrophile A halogen cation (e.g., Br⁺, Cl⁺) or a polarized halogen molecule. numberanalytics.commasterorganicchemistry.com
Catalyst Typically a Lewis acid like FeCl₃, FeBr₃, or AlCl₃ is required to activate the halogen. libretexts.orgbyjus.comlibretexts.org
Mechanism 1. Generation of the electrophile. 2. Attack by the aromatic ring to form a carbocation intermediate (arenium ion). 3. Deprotonation to restore aromaticity. byjus.com
Regioselectivity Controlled by existing substituents on the ring; halogens are ortho, para-directors. ijrar.orgnumberanalytics.com

| Limitations | Difficult to control regioselectivity for polyhalogenation, often leading to isomeric mixtures. Direct iodination can be endothermic and may require an oxidizing agent, while fluorination is often too reactive and explosive. libretexts.orgchemistrysteps.com |

Directed C-H Activation and Functionalization for Regioselective Halogenation

To overcome the regioselectivity limitations of classical EAS, modern synthetic methods utilize directed C-H activation. acs.orgrsc.org In this approach, a functional group already present on the arene, known as a directing group, coordinates to a transition metal catalyst (commonly palladium). rsc.orgresearchgate.net This coordination brings the catalyst into close proximity to a specific C-H bond (typically at the ortho position), enabling its selective cleavage and functionalization. rsc.org

This strategy allows for the introduction of halogens with high regioselectivity that may be contrary to the natural electronic biases of the aromatic ring. acs.org For instance, arenes containing directing groups such as amides or nitriles can undergo palladium-catalyzed C-H halogenation using N-halosuccinimides (NCS, NBS, NIS) as the halogen source. acs.orgresearchgate.net This method provides a powerful tool for the controlled, site-selective construction of polyhalogenated arenes, which is crucial for synthesizing complex target molecules. nih.govacs.org Biocatalysis using halogenating enzymes also represents an emerging strategy for highly selective C-H functionalization. nih.gov

Stoichiometric Metalation and Halogen-Metal Exchange Processes for Aryl Halide Synthesis

Stoichiometric metalation offers another precise method for introducing halogens onto an aromatic ring. This process typically involves the deprotonation of an acidic C-H bond using a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium), to form an aryl-metal intermediate. This intermediate can then be quenched with an electrophilic halogen source (e.g., Br₂, I₂, C₂Cl₆) to install the halogen at the metalated position.

A related and widely used technique is the metal-halogen exchange reaction. wikipedia.org In this reaction, an existing aryl halide is treated with an organolithium reagent, resulting in a rapid exchange of the halogen atom for the lithium atom. wikipedia.orgimperial.ac.uk The rate of this exchange is dependent on the halogen, following the trend I > Br > Cl, with aryl fluorides being generally unreactive. wikipedia.orgimperial.ac.uk This newly formed aryllithium species can then be reacted with a different electrophilic halogenating agent to introduce a new halogen. This process is particularly useful for creating aryl halides that are difficult to access through other means and allows for the conversion of one aryl halide into another. frontiersin.orgpsu.edursc.org

Sequential Halogenation and Post-Functionalization Protocols

These strategies involve building the complex halogenation pattern in a stepwise manner, either by introducing halogens one by one or by functionalizing a pre-existing polyhalogenated substrate.

Stepwise Introduction of Diverse Halogen Atoms for Polyhalogenated Benzene Synthesis

For intricate molecules like this compound, a sequential synthesis is often the most viable approach. This involves a multi-step process where the aromatic core is elaborated with different halogens one or two at a time. A common tactic is to start with a substituted aniline (B41778) and use diazotization-iodination (Sandmeyer-type reaction) to introduce an iodine atom.

For example, a plausible synthetic route to an analogous compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856), starts with 4-bromo-3-chloro-2-fluoroaniline (B37690). google.com The synthesis proceeds as follows:

The starting aniline is treated with sulfuric acid to form the anilinium salt.

A one-pot diazotization and iodination is performed by adding sodium nitrite (B80452) to the mixture in the presence of potassium iodide and a cuprous iodide catalyst. The diazonium salt, once formed, reacts immediately with iodide to yield the target polyhalogenated benzene. google.com

This stepwise approach provides absolute control over the position of the incoming halogen, bypassing the regioselectivity issues inherent in direct electrophilic substitution on a complex arene.

Site-Selective Cross-Coupling Reactions of Pre-existing Halogenated Benzene Substrates

An alternative to building the halogenation pattern from the ground up is to start with a polyhalogenated benzene and selectively functionalize one position. Transition-metal-catalyzed cross-coupling reactions are indispensable for this purpose. nih.govthieme-connect.com The site selectivity of these reactions can be controlled in several ways.

When a polyhalogenated arene contains different halogens, selectivity is often achieved based on the different carbon-halogen bond dissociation energies. The general reactivity trend for oxidative addition to a transition metal center (a key step in most cross-coupling cycles) is C–I > C–Br > C–Cl > C–F. nih.gov This allows for the selective reaction at the most reactive C-X bond, leaving the others intact for subsequent transformations.

Achieving site selectivity in polyhalogenated arenes with identical halogens is more challenging but can be accomplished by exploiting subtle steric and electronic differences between the positions. nih.govacs.orgescholarship.org Furthermore, the choice of catalyst, ligands, and reaction conditions can dramatically influence the regiochemical outcome, sometimes allowing for the functionalization of a less reactive site over a more sterically accessible or electronically favored one. nih.govnih.gov This provides a sophisticated method for modifying complex halogenated scaffolds.

Table 2: Comparison of Synthetic Strategies for Polyhalogenated Arenes

Strategy Mechanism / Principle Advantages Disadvantages
Electrophilic Aromatic Substitution Attack of an electrophilic halogen on the arene ring. unacademy.com Can introduce multiple halogens directly. Poor regioselectivity for complex patterns, risk of isomer mixtures. numberanalytics.com
Directed C-H Activation Catalyst is directed to a specific C-H bond by a coordinating group. rsc.org High regioselectivity, allows functionalization of otherwise unreactive positions. acs.org Requires a directing group on the substrate.
Metal-Halogen Exchange Exchange of a halogen with a metal (e.g., Li), followed by quenching with an electrophile. wikipedia.org Excellent regiocontrol, useful for preparing specific organometallic reagents. frontiersin.org Requires cryogenic temperatures and strongly basic reagents.
Stepwise Introduction Halogens are introduced one at a time via distinct chemical transformations (e.g., Sandmeyer reaction). google.com Absolute control over substituent placement. Often involves lengthy, multi-step sequences.

| Site-Selective Cross-Coupling | Selective reaction at one C-X bond in a polyhalogenated arene. thieme-connect.comnih.gov | Allows for late-stage functionalization of complex scaffolds. nih.gov | Selectivity can be challenging, especially with identical halogens. escholarship.org |

Novel Synthetic Routes to Highly Halogenated Benzene Rings from Non-Aromatic Precursors

Building the benzene ring from acyclic or non-aromatic cyclic starting materials offers a powerful alternative to the stepwise substitution of benzene. This "bottom-up" approach allows for the incorporation of halogens and other substituents at specific positions from the outset, thereby overcoming many of the regioselectivity problems inherent in traditional methods.

Cycloaddition and benzannulation reactions are convergent strategies that construct the aromatic ring in a single or a few steps from non-aromatic components. acs.org These methods are particularly well-suited for creating densely functionalized and highly substituted aromatic systems. acs.orgnih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, can be employed using halogenated dienes or dienophiles to build a substituted cyclohexene (B86901) ring, which can then be aromatized. For instance, a polyhalogenated cyclopentadiene (B3395910) can react with a dienophile to create a bicyclic intermediate that, upon further transformation, yields a polyhalogenated benzene derivative. beilstein-journals.orgnih.gov

Benzannulation reactions, which are specifically designed to form a benzene ring, provide a direct route to these complex molecules. acs.orgnih.gov The Asao-Yamamoto benzannulation, for example, combines substituted 2-(phenylethynyl)benzaldehydes with alkynes to form substituted naphthalenes, and this methodology has been extended to include halogen-substituted alkynes. acs.orgnih.gov Such approaches offer control over the substitution pattern, making them valuable for preparing polyheterohalogenated aromatic systems. acs.orgnih.gov The flexibility of these reactions allows for the synthesis of various polysubstituted aromatic compounds by carefully choosing the substituted precursors. nih.gov

Below is a table summarizing representative cycloaddition approaches for forming substituted aromatic rings.

Cycloaddition TypeReactantsIntermediate/Product TypePotential for Halogen Incorporation
[4+2] Diels-Alder Halogenated Diene + DienophileHalogenated Cyclohexene derivativeHigh; Halogens can be on diene and/or dienophile
[2+2+2] Cyclotrimerization Substituted AlkynesSubstituted BenzeneHigh; Use of halogenated alkyne precursors
Benzannulation e.g., Substituted o-alkynylbenzaldehydes + AlkynesPolyfunctionalized Naphthalenes/BenzenesHigh; Halogens can be on either reactant

While transition metals are often used in C-H activation and cross-coupling reactions to install halogens, there is a growing interest in developing transition metal-free alternatives to minimize cost and potential metal contamination of the final products. researchgate.net These methods often rely on the use of strong acids, bases, or organocatalysts to facilitate halogenation.

Electrophilic halogenation of arenes is a fundamental method for preparing aryl halides. nih.govacs.org However, for arenes that are deactivated by electron-withdrawing groups (as is common in polyhalogenated intermediates), these reactions can be sluggish and require harsh conditions. nih.govacs.orgresearchgate.net Recent advancements have shown that Brønsted acids can catalyze the halogenation of such deactivated arenes under mild conditions. nih.govacs.orgresearchgate.net The use of highly polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to enhance the reactivity of halogenating agents such as N-halosuccinimides (NCS, NBS, NIS), enabling high regioselectivity. acs.org

Organocatalysis, where a small organic molecule accelerates a reaction, is an emerging strategy in polyhalogenation. For example, intramolecular cycloadditions can be catalyzed by organocatalysts like diphenylprolinol silyl (B83357) ether to create complex cyclic systems from fulvene (B1219640) derivatives. beilstein-journals.orgnih.gov While not a direct halogenation method, these strategies are crucial for constructing the molecular frameworks upon which halogens can be installed. Research has also explored the use of organocatalysts to tune the regioselectivity of chlorination on phenols.

The table below highlights some transition metal-free halogenation strategies.

StrategyReagents/CatalystSubstrate TypeKey Advantage
Acid-Catalyzed Halogenation Brønsted Acid (e.g., m-NBSA) + Halogen Source (e.g., DBDMH) in HFIPElectron-deficient arenesMild conditions for deactivated systems nih.govresearchgate.net
Solvent-Mediated Halogenation N-Halosuccinimide in Fluorinated Alcohol (HFIP)Arenes and HeterocyclesHigh regioselectivity and mild conditions acs.org
Oxidative C-H Halogenation Saturated NaCl/NH4Cl solutionElectron-rich aromaticsAvoids transition metals researchgate.net

Challenges in the Regioselective Synthesis of Multi-Halogenated Benzene Derivatives

The primary difficulty in synthesizing a specific, unsymmetrical polyhalogenated arene like this compound lies in controlling the precise location of each halogen atom. nih.govacs.org When multiple C-H bonds are available for substitution, or when multiple different halogen atoms are already present, achieving site-selectivity is a formidable challenge. nih.gov

In reactions involving polyhalogenated substrates, such as cross-coupling, the relative reactivity of different carbon-halogen bonds must be considered. nih.gov Generally, the reactivity order is C–I > C–Br > C–Cl > C–F. This difference can be exploited for selective functionalization, but it also means that harsher conditions required to activate a C-Cl bond might inadvertently cleave a more labile C-I bond on the same molecule.

Furthermore, achieving regioselectivity can depend heavily on subtle changes in reaction conditions, including the choice of catalyst, solvent, and additives. acs.orguni-muenchen.de For example, in bromine/magnesium exchange reactions on dibromopyridines, the addition of a Lewis donor additive like PMDTA can completely switch the site of the exchange. uni-muenchen.de The synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene from 4-bromo-3-chloro-2-fluoroaniline via a Sandmeyer-type reaction highlights a one-pot diazotization and iodination strategy designed to improve yield by minimizing side reactions, demonstrating the procedural nuances required to control regiochemistry in complex systems. google.com These factors underscore the intricate challenge of predictably installing multiple different halogens onto a single benzene ring.

Reaction Mechanisms and Reactivity Profiles of 3 Chloro 2,4 Dibromo 6 Fluoroiodobenzene Analogues

Nucleophilic Aromatic Substitution (SNAr) in Highly Halogenated Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone of arene functionalization, typically proceeding via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. masterorganicchemistry.commsu.edu In polyhalogenated systems, the reaction's regioselectivity and rate are profoundly influenced by the nature and position of the halogen atoms, which act as both leaving groups and electronic modifiers of the aromatic ring.

Investigation of Halogen Lability and Electronic Effects on Regioselectivity in SNAr Reactions

The lability of halogens as leaving groups in SNAr reactions is a critical determinant of regioselectivity. Generally, the reaction is favored at positions activated by electron-withdrawing groups in the ortho and para positions, which stabilize the negatively charged Meisenheimer complex. labxchange.org While all halogens are electron-withdrawing through induction, their ability to stabilize the intermediate also depends on their polarizability and the strength of the carbon-halogen bond.

In the context of a molecule like 3-Chloro-2,4-dibromo-6-fluoroiodobenzene, the fluorine atom is often the most labile leaving group in SNAr reactions. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. epa.gov This effect often outweighs the C-F bond's superior strength compared to other carbon-halogen bonds. The general order of leaving group ability in SNAr can be F > Cl > Br > I, although this can be influenced by the nucleophile and reaction conditions. libretexts.org

The electronic effects of the other halogens on the ring also play a crucial role. Each halogen deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. The cumulative inductive effect of multiple halogens renders the entire aromatic system electron-deficient, thereby facilitating the initial nucleophilic addition, which is often the rate-determining step. masterorganicchemistry.com Regioselectivity is then a matter of which carbon atom is most activated. For instance, a halogen positioned para to a strongly electron-withdrawing group is typically the most susceptible to substitution. wikipedia.org In a polyhalogenated system without other strongly activating groups, the position most activated by the combined inductive effects of the other halogens will be the preferred site of reaction.

Table 1: Factors Influencing Halogen Lability and Regioselectivity in SNAr Reactions of Polyhalogenated Arenes
FactorInfluence on SNAr ReactivityGeneral Trend/Observation
Leaving Group Ability Determines which halogen is displaced.Often F > Cl > Br > I due to the dominance of the inductive effect in activating the carbon for nucleophilic attack. epa.govlibretexts.org
Electronic Effects (Inductive) Multiple halogens increase the overall electrophilicity of the aromatic ring, accelerating the reaction.The cumulative electron-withdrawing effect facilitates the formation of the Meisenheimer intermediate. masterorganicchemistry.com
Positional Activation The location of other substituents dictates the most favorable site for nucleophilic attack.Nucleophilic attack is favored at positions ortho and para to electron-withdrawing groups. labxchange.org
Nucleophile Strength A stronger nucleophile can increase the reaction rate and potentially alter selectivity.Harder nucleophiles may favor reaction at the carbon bonded to the most electronegative halogen (fluorine).

Mechanistic Studies of Amination and Other Nucleophilic Transformations of Polyhalogenated Arenes

Amination of polyhalogenated arenes is a synthetically valuable transformation for the preparation of anilines, which are important building blocks. The mechanism typically follows the classical SNAr pathway. For example, the reaction of a polyhalogenated benzene (B151609) with an amine nucleophile proceeds through the formation of a Meisenheimer complex, followed by the expulsion of a halide ion to restore aromaticity. masterorganicchemistry.com

In systems with multiple different halogens, the site of amination is determined by the principles of halogen lability and electronic activation. For instance, in a molecule containing both fluorine and chlorine, amination will preferentially occur at the carbon bearing the fluorine atom, assuming other factors are equal. This is because the high electronegativity of fluorine makes the attached carbon the most electrophilic center.

Other nucleophilic transformations, such as etherification (with alkoxides) and thiolation (with thiolates), also proceed via the SNAr mechanism. The regiochemical outcomes of these reactions on polyhalogenated arenes are similarly governed by the interplay of halogen leaving group ability and the electronic landscape of the aromatic ring. Computational studies have been employed to predict regioselectivity in such reactions, often confirming that the site of substitution is the one that leads to the most stabilized Meisenheimer intermediate. msu.edu

Cross-Coupling Reactions and Carbon-Halogen Bond Activation in Polyhalogenated Arenes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In polyhalogenated substrates, achieving site-selectivity is a significant synthetic challenge, as multiple C-X bonds can potentially undergo reaction. libretexts.org

Site-Selectivity Control in Cross-Couplings of Aromatics with Multiple Identical Halogen Groups

Controlling site-selectivity in the cross-coupling of arenes with multiple identical halogens is a nuanced task that relies on subtle differences in the steric and electronic environments of the C-X bonds. wikipedia.orgmsu.edu Strategies to achieve selectivity include:

Electronic Control : The intrinsic electronic differences between the carbon atoms of the aromatic ring can direct the reaction. For example, a halogen at a more electron-deficient position will be more susceptible to oxidative addition by the palladium catalyst. libretexts.org

Steric Control : A more sterically hindered halogen may react slower than a less hindered one, allowing for selective functionalization of the more accessible position.

Directing Groups : A functional group on the arene can coordinate to the metal center and direct the catalyst to a specific C-X bond, typically in the ortho position.

Catalyst Control : The choice of palladium catalyst, and particularly the ligands, can have a profound impact on site-selectivity. khanacademy.org Bulky or electronically distinct ligands can favor reaction at one site over another, sometimes even reversing the "natural" reactivity of the substrate. lumenlearning.com

For analogues of this compound, the inherent differences in the reactivity of the various carbon-halogen bonds often provide a basis for selectivity. The general order of reactivity for oxidative addition is C-I > C-Br > C-Cl > C-F. pressbooks.pub This allows for sequential cross-coupling reactions, where the C-I bond can be selectively functionalized under milder conditions, followed by reaction at the C-Br bonds, and then the C-Cl bond under more forcing conditions.

Table 2: Strategies for Site-Selectivity Control in Cross-Coupling of Polyhalogenated Arenes
Control StrategyMechanism of SelectivityExample Application
Inherent Reactivity (C-X Bond Strength) Exploits the differential reactivity of C-I > C-Br > C-Cl > C-F bonds towards oxidative addition.Sequential Suzuki coupling at the C-I, then C-Br, then C-Cl positions by varying reaction conditions. pressbooks.pub
Electronic Effects Oxidative addition is favored at the most electron-deficient C-X bond.In dichloropyridazines, coupling often occurs at the position alpha to a nitrogen atom. libretexts.org
Steric Hindrance The catalyst preferentially reacts at the less sterically encumbered C-X bond.Selective coupling at a para-halogen over a more hindered ortho-halogen. khanacademy.org
Ligand Control The steric and electronic properties of the catalyst's ligands can dictate the site of oxidative addition.Using bulky phosphine (B1218219) ligands to favor reaction at a less hindered site or to invert selectivity. lumenlearning.com

Mechanistic Insights into Oxidative Addition and Reductive Elimination in Transition Metal Catalysis

The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : This is often the rate-determining and selectivity-determining step. A low-valent palladium(0) complex inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The ease of this step is highly dependent on the nature of the halogen, with C-I bonds being the most reactive. pitt.edu The mechanism of oxidative addition can be concerted or proceed through an SN2-type pathway, depending on the substrate and reaction conditions. nj.gov

Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center, displacing the halide. labxchange.org

Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst. masterorganicchemistry.com For this step to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. wikipedia.org

While the prompt mentions Palladium(I) complexes, the vast majority of literature on these cross-coupling reactions focuses on the Pd(0)/Pd(II) catalytic cycle. In some cases, a Pd(II)/Pd(IV) cycle has been proposed, particularly in reactions involving C-H activation or when strong oxidants are present. msu.edumasterorganicchemistry.com The involvement of dimeric Palladium(I) species has been suggested in some catalytic systems, but their role in the primary cross-coupling mechanism of polyhalogenated arenes is not as well-established as the Pd(0)/Pd(II) pathway.

Electrophilic Aromatic Substitution (EAS) on Highly Halogenated Benzene Rings

Electrophilic aromatic substitution (EAS) on benzene rings bearing multiple halogen substituents is generally very challenging. Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. masterorganicchemistry.comchemistrytalk.org This deactivation makes the ring less susceptible to attack by electrophiles.

While halogens are ortho-, para-directors due to the ability of their lone pairs to stabilize the cationic intermediate (the arenium ion or sigma complex) through resonance, the inductive deactivation is the dominant effect. libretexts.orglumenlearning.com In a polyhalogenated benzene, the cumulative deactivating effect of all the halogens makes the ring extremely electron-poor. Consequently, forcing conditions, such as the use of strong acids and high temperatures, are typically required for EAS reactions like nitration, sulfonation, or Friedel-Crafts reactions to proceed, and yields are often low. wikipedia.orglibretexts.org

The directing effects of the multiple halogens are additive. In an analogue of this compound, each halogen directs ortho- and para- to itself. The position of electrophilic attack will be determined by a combination of these directing effects, with the least deactivated position being the most likely site of substitution. However, due to the profound deactivation of the ring, achieving selective electrophilic substitution on such a substrate is a formidable synthetic problem. Often, it is more practical to introduce the desired functional groups onto the ring before polyhalogenation.

Radical Reactions and Their Role in the Transformation of Polyhalogenated Aromatics

The transformation of polyhalogenated aromatic compounds, such as analogues of this compound, can proceed through various mechanisms, with radical reactions playing a significant role. These reactions are typically initiated by energy input, such as UV light or heat, which causes the homolytic cleavage of a bond to form free radicals. wikipedia.orglibretexts.org The general mechanism for free-radical halogenation or dehalogenation involves three key stages: initiation, propagation, and termination. wikipedia.orgyoutube.com

Initiation: The process begins with the formation of a halogen radical, often through the homolysis of a halogen molecule (X₂) or from a radical initiator. wikipedia.org

Propagation: A halogen radical can abstract a hydrogen atom from an aromatic ring (though this is less common for the ring itself) or, more relevantly for transformations, a radical can be generated on the aromatic ring through other means, such as electron transfer. wikipedia.org In dehalogenation processes, a radical species can attack the carbon-halogen bond. mdpi.com The resulting aryl radical can then abstract a hydrogen atom from a hydrogen donor to form a dehalogenated product and regenerate a radical to continue the chain reaction. mdpi.comorganic-chemistry.org

Termination: The reaction ceases when two radical species combine. wikipedia.orglibretexts.org

The presence of multiple, different halogen substituents on the benzene ring, as in this compound, significantly influences the molecule's reactivity in radical transformations. While halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron withdrawal, they can participate in radical reactions. libretexts.orglibretexts.org The stability of the aryl radical intermediate is a key factor.

Radical reactions are crucial for the transformation of polyhalogenated aromatics, particularly in environmental degradation and synthetic applications. Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a common transformation pathway. wikipedia.org This process can occur stepwise, with the most labile halogen being removed first. Radical-nucleophilic aromatic substitution (SRN1) is another important transformation, where a nucleophile replaces a halogen via a radical anion intermediate. wikipedia.org This pathway is distinct from traditional nucleophilic aromatic substitution as it does not require strong deactivating groups on the aromatic ring. wikipedia.org The reaction is initiated by the transfer of an electron to the aryl halide, forming a radical anion which then expels the halide ion to give an aryl radical. wikipedia.org

Thermodynamic and Kinetic Aspects of Halogenation and Dehalogenation Processes

The feasibility and rate of halogenation and dehalogenation reactions involving polyhalogenated benzenes are governed by thermodynamic and kinetic factors. Thermodynamic calculations, particularly those involving Gibbs free energy (ΔG), can predict whether a reaction is favorable. oup.comoup.com For instance, oxidative halogenation of aromatic compounds is often an endergonic (thermodynamically unfavorable) reaction. oup.com Biological halogenation systems overcome this barrier by coupling the reaction with an energetically favorable process, such as the oxidation of NADH. oup.comnih.gov

Conversely, reductive dehalogenation is typically a thermodynamically favorable process. researchgate.net The key factor is the strength of the carbon-halogen (C-X) bond. The bond dissociation energies for C-X bonds in methyl halides, which provide a good general reference, decrease significantly down the group from fluorine to iodine. wikipedia.org This trend indicates that the C-I bond is the weakest and therefore the easiest to break, making iodinated aromatics the most susceptible to dehalogenation.

Table 1: Average Carbon-Halogen Bond Dissociation Energies (BDE)
BondBond Dissociation Energy (kJ/mol)Reference
H₃C−F452 wikipedia.org
H₃C−Cl351 wikipedia.org
H₃C−Br293 wikipedia.org
H₃C−I234 wikipedia.org

From a kinetic perspective, the rate of dehalogenation reactions mirrors the thermodynamic trend related to bond strength. The reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl > F. wikipedia.orgnih.gov This is because the rate-determining step often involves the cleavage of the carbon-halogen bond. Kinetic studies of dehalogenation have shown the reaction can follow pseudo-first-order behavior. iranarze.irrsc.org For a molecule like this compound, one would predict that the C-I bond would be the most reactive and likely the first to be cleaved in a reductive dehalogenation process, followed by the C-Br bonds, then the C-Cl bond, with the C-F bond being the most resistant to cleavage. wikipedia.orgresearchgate.net

The thermodynamic stability of halogenated benzenes can be assessed through their standard enthalpies of formation (ΔHf°). Quantum chemical methods and experimental techniques like vapor pressure measurements have been used to determine these values for various dihalogen-substituted benzenes. kpfu.ru These data help in understanding the energy landscape of reactions involving these compounds.

Table 2: Experimental Gas-Phase Enthalpies of Formation (ΔHf°) at 298.15 K for Select Dihalogen-Substituted Benzenes
CompoundΔHf° (gas, kJ/mol)Reference
1,3-Difluorobenzene-307.2 kpfu.ru
1,3-Dichlorobenzene-29.3 kpfu.ru
1-Bromo-3-chlorobenzene11.6 kpfu.ru
1,3-Dibromobenzene51.3 kpfu.ru

The substitution pattern on the benzene ring also affects the kinetics and thermodynamics. The presence of multiple halogens can influence the electron distribution in the ring and the stability of reaction intermediates, thereby altering reaction rates and pathways. libretexts.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Chloro 2,4 Dibromo 6 Fluoroiodobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. For a molecule as complex as 3-Chloro-2,4-dibromo-6-fluoroiodobenzene, a multi-nuclear approach is essential to probe the environment of each NMR-active nucleus and to piece together the connectivity and spatial arrangement of the atoms.

A comprehensive NMR analysis would involve acquiring spectra for all active nuclei within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show a single resonance for the lone aromatic proton. The chemical shift of this proton would be significantly influenced by the surrounding halogen atoms. Its multiplicity would arise from coupling to the adjacent ¹⁹F nucleus and potentially longer-range couplings to other nuclei.

¹³C NMR: The carbon NMR spectrum would display six distinct signals, one for each carbon atom in the benzene (B151609) ring. The chemical shifts would be highly dependent on the directly attached halogen substituent, with the carbon bearing the iodine atom typically appearing at the highest field (lowest ppm value) and the fluorine-bearing carbon at the lowest field (highest ppm value).

¹⁹F NMR: Fluorine-19 is a high-abundance, high-sensitivity nucleus. The ¹⁹F NMR spectrum would provide a key piece of structural information, showing a single resonance with coupling to the adjacent proton.

⁷⁹/⁸¹Br and ¹²⁷I NMR: Bromine and iodine nuclei are quadrupolar, which often results in very broad NMR signals, making them difficult to observe with standard high-resolution solution-state NMR. While specialized solid-state NMR techniques can sometimes provide useful information, these nuclei are not typically analyzed in routine structural elucidation.

Illustrative NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~ 7.8 - 8.2DoubletJH-F ≈ 6-8H-5
¹³C~ 90 - 95Singlet-C-1 (C-I)
~ 115 - 120Singlet-C-4 (C-Br)
~ 120 - 125Singlet-C-2 (C-Br)
~ 130 - 135Singlet-C-3 (C-Cl)
~ 140 - 145DoubletJC-H ≈ 160-170C-5 (C-H)
~ 155 - 160DoubletJC-F ≈ 240-260C-6 (C-F)
¹⁹F~ -100 to -120DoubletJF-H ≈ 6-8F-6

Note: This data is predictive and serves for illustrative purposes.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Typical Crystallographic Parameters for a Halogenated Benzene Derivative

The following table provides an example of the kind of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are representative of a small organic molecule. mdpi.com

ParameterIllustrative Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~ 6.0
b (Å)~ 11.0
c (Å)~ 15.0
α (°)90
β (°)~ 100
γ (°)90
Volume (ų)~ 950
Z (molecules per unit cell)4
Calculated density (g/cm³)~ 2.5
R-factor< 0.05

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm its molecular formula (C₆HBr₂ClFI). Furthermore, the isotopic pattern of the molecular ion peak would be highly characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). The fragmentation pattern in the mass spectrum would also provide structural information, showing the loss of halogen atoms or other fragments.

Predicted Isotopic Distribution for the Molecular Ion [C₆HBr₂ClFI]⁺

m/zRelative Abundance (%)
449.648.5
451.6100.0
453.667.5
455.616.0

Note: This table is based on theoretical calculations of the isotopic abundances.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. biointerfaceresearch.com These techniques are particularly useful for identifying functional groups and characterizing chemical bonds. For this compound, the spectra would be complex but would feature characteristic absorptions for the aromatic ring and the various carbon-halogen bonds.

Expected Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H stretch~ 3050 - 3100IR, Raman
Aromatic C=C stretch~ 1400 - 1600IR, Raman
C-F stretch~ 1200 - 1300IR
C-Cl stretch~ 700 - 800IR
C-Br stretch~ 500 - 650IR
C-I stretch~ 450 - 600IR

Electron Paramagnetic Resonance (EPR) Spectroscopy for Elucidating Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. st-andrews.ac.uk This method would not be applicable to this compound in its ground state, as it is a diamagnetic molecule with no unpaired electrons. However, if the molecule were to undergo a reaction to form a radical intermediate (e.g., through homolytic cleavage of the C-I bond upon UV irradiation), EPR spectroscopy would be a critical tool for detecting and characterizing that radical species. The resulting spectrum would provide information about the electronic environment of the unpaired electron and its interactions with nearby magnetic nuclei.

Other Advanced Spectroscopic Techniques for Fine Structural and Electronic Characterization

In addition to the primary techniques discussed, other advanced spectroscopic methods could provide further insights into the structural and electronic properties of this compound.

UV-Visible Spectroscopy: This technique would provide information about the electronic transitions within the molecule. The absorption maxima would be influenced by the halogen substituents on the aromatic ring.

Photoelectron Spectroscopy (PES): This method can provide information about the energies of the molecular orbitals.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, would be invaluable for confirming the assignments of the ¹H and ¹³C signals and for establishing long-range connectivity within the molecule, should the ¹H spectrum be more complex than anticipated.

Advanced Research Applications and Conceptual Contributions of Polyhalogenated Benzene Derivatives

Polyhalogenated Aromatics as Versatile Building Blocks for Architecturally Complex Organic Molecules

Polyhalogenated benzenes are exceptionally valuable as foundational scaffolds in the synthesis of intricate organic molecules. The presence of multiple halogen atoms—each with different reactivity profiles in cross-coupling reactions—allows for programmed and site-selective introduction of new functional groups. For instance, the carbon-iodine bond is typically the most reactive towards catalysts like palladium, followed by carbon-bromine and then carbon-chlorine bonds. This reactivity hierarchy enables chemists to perform sequential cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, at specific positions on the aromatic ring.

A molecule like 3-Chloro-2,4-dibromo-6-fluoroiodobenzene, with four distinct types of halogens, offers a remarkable degree of synthetic control. A synthetic chemist could, for example:

Selectively replace the iodine atom via a Sonogashira coupling to introduce an alkyne group.

Subsequently, target the two bromine atoms under slightly different conditions in a Suzuki coupling to build biaryl linkages.

The more robust carbon-chlorine bond could be functionalized in a later step using more reactive catalysts or harsher conditions.

The fluorine atom, being the least reactive in such transformations, often remains as a stable substituent that modulates the electronic properties of the final molecule.

This stepwise approach provides a reliable pathway to construct complex, three-dimensional structures from a flat, aromatic precursor. Such control is paramount in the total synthesis of natural products and the development of new pharmaceutical agents where precise spatial arrangement of functional groups is critical.

Contributions to Materials Science: Precursors for Organic Electronic and Photoelectric Materials

The electronic properties of organic materials can be finely tuned through the introduction of halogen atoms. researchgate.net Halogenation, particularly with highly electronegative atoms like fluorine and chlorine, has a profound impact on the molecular orbital energy levels (HOMO and LUMO) of aromatic compounds. researchgate.net This makes polyhalogenated aromatics critical precursors for the development of organic semiconductors used in a variety of electronic and photoelectric devices. researchgate.net

Key effects of halogenation in materials science include:

Lowering Orbital Energies: The strong electron-withdrawing inductive effect of halogens stabilizes both the HOMO and LUMO levels. This stabilization can improve the air stability of the material, as a lower HOMO is less susceptible to oxidation.

Enabling n-Type Conduction: By significantly lowering the LUMO energy level, fluorination and chlorination can facilitate the injection and transport of electrons. This has been a successful strategy for converting traditionally p-type (hole-transporting) organic semiconductors into n-type (electron-transporting) materials, which are essential for creating efficient organic electronic devices like complementary logic circuits and solar cells. researchgate.net

Controlling Solid-State Packing: Halogen atoms can participate in intermolecular interactions, such as halogen bonding, which can influence the packing of molecules in the solid state. This molecular organization is crucial for efficient charge transport in organic field-effect transistors (OFETs) and other devices.

Polyhalogenated benzenes serve as the core building blocks for larger, conjugated systems like polycyclic aromatic hydrocarbons (PAHs) or oligomers, where these electronic and structural benefits are amplified. researchgate.net

Fundamental Insights into Aromaticity and the Inductive/Resonance Effects of Multiple Halogen Substituents

Halogen substituents on a benzene (B151609) ring exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). libretexts.orgstackexchange.com

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the benzene ring through the sigma bond. vedantu.commsu.edu This effect deactivates the ring, making it less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. msu.edulibretexts.org

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene ring. stackexchange.comvedantu.com This donation of electron density increases the electron density at the ortho and para positions. libretexts.org

Exploration of Novel Chemical Space and Discovery of Unprecedented Reactivity in Highly Functionalized Systems

The exploration of such unique substrates contributes to the expansion of the "chemical space"—the vast collection of all possible molecules. By synthesizing and studying highly substituted compounds, chemists can:

Develop new synthetic methodologies that are tolerant of multiple functional groups.

Observe novel reaction pathways, such as dearomatization reactions promoted by transition metals. nih.gov

Create molecules with unique shapes and electronic profiles that may exhibit unexpected biological activity or material properties.

The synthesis of diverse and complex molecules from polyhalogenated precursors is a key strategy for discovering new lead compounds in drug discovery and for identifying novel functional materials.

Role in Ligand Design for Catalysis and Organometallic Chemistry

The development of new catalysts is central to advancing chemical synthesis, and the performance of a metal catalyst is critically dependent on the ligands that surround it. Polyhalogenated aromatic compounds can serve as precursors for sophisticated ligands used in catalysis and organometallic chemistry.

The halogen atoms can be strategically replaced with other functional groups, such as phosphines, amines, or N-heterocyclic carbenes, which are capable of coordinating to transition metals. The remaining halogens on the ligand backbone can then serve to electronically tune the properties of the metal center. For example, electron-withdrawing halogens can make a metal center more electrophilic, potentially enhancing its catalytic activity in certain reactions.

Furthermore, the site-selective functionalization of polyhalogenated arenes is itself a major area of catalysis research. acs.org Developing palladium, nickel, or copper catalyst systems that can selectively activate one C-X bond in the presence of several others is a significant challenge. acs.orgmdpi.com Research in this area not only provides access to valuable building blocks but also deepens the fundamental understanding of catalytic mechanisms, leading to the design of more efficient and selective catalysts for a broad range of chemical transformations. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.